ETHYL 4-(4-CHLOROPHENYL)-2-(2-PHENOXYPROPANAMIDO)THIOPHENE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-(4-CHLOROPHENYL)-2-(2-PHENOXYPROPANAMIDO)THIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chlorophenyl group, a phenoxypropanoyl group, and a thiophenecarboxylate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-CHLOROPHENYL)-2-(2-PHENOXYPROPANAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route may include:
Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, the thiophene ring is constructed through cyclization reactions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Phenoxypropanoyl Group: This step involves the acylation of the thiophene ring with phenoxypropanoyl chloride under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-CHLOROPHENYL)-2-(2-PHENOXYPROPANAMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-CHLOROPHENYL)-2-(2-PHENOXYPROPANAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-bromophenyl)-2-[(2-phenoxypropanoyl)amino]-3-thiophenecarboxylate
- Ethyl 4-(4-fluorophenyl)-2-[(2-phenoxypropanoyl)amino]-3-thiophenecarboxylate
- Ethyl 4-(4-methylphenyl)-2-[(2-phenoxypropanoyl)amino]-3-thiophenecarboxylate
Uniqueness
ETHYL 4-(4-CHLOROPHENYL)-2-(2-PHENOXYPROPANAMIDO)THIOPHENE-3-CARBOXYLATE is unique due to the presence of the chlorophenyl group, which may impart distinct chemical and biological properties compared to its analogs with different substituents.
Properties
Molecular Formula |
C22H20ClNO4S |
---|---|
Molecular Weight |
429.9g/mol |
IUPAC Name |
ethyl 4-(4-chlorophenyl)-2-(2-phenoxypropanoylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C22H20ClNO4S/c1-3-27-22(26)19-18(15-9-11-16(23)12-10-15)13-29-21(19)24-20(25)14(2)28-17-7-5-4-6-8-17/h4-14H,3H2,1-2H3,(H,24,25) |
InChI Key |
KLTCXBHORMSMLP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)C(C)OC3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)C(C)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.